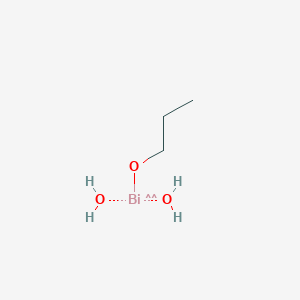
Dihydroxypropyl bismuthate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroxypropyl bismuthate is an organobismuth compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Bismuth compounds are known for their relatively low toxicity compared to other heavy metals, making them attractive for use in medicinal and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bismuth, dihydroxypropoxy- typically involves the reaction of bismuth salts with dihydroxypropoxy compounds under controlled conditions. One common method is the hydrothermal synthesis, which involves reacting bismuth nitrate with dihydroxypropoxy compounds in an aqueous solution at elevated temperatures and pressures . This method allows for the formation of high-purity bismuth compounds with well-defined crystal structures.
Industrial Production Methods
Industrial production of bismuth, dihydroxypropoxy- often employs similar hydrothermal methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, the use of continuous flow reactors can enhance the efficiency of the production process by maintaining consistent reaction conditions and reducing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Dihydroxypropyl bismuthate undergoes various chemical reactions, including:
Oxidation: Bismuth compounds can be oxidized to form bismuth oxides.
Reduction: Bismuth compounds can be reduced by reducing agents such as hydrogen or metal hydrides.
Substitution: Bismuth compounds can undergo substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or metal hydrides under controlled conditions.
Substitution: Halogens such as chlorine, bromine, or iodine in the presence of a suitable solvent.
Major Products Formed
Oxidation: Bismuth(III) oxide (Bi2O3).
Reduction: Elemental bismuth or lower oxidation state bismuth compounds.
Substitution: Bismuth halides such as bismuth(III) chloride (BiCl3), bismuth(III) bromide (BiBr3), and bismuth(III) iodide (BiI3).
Scientific Research Applications
Dihydroxypropyl bismuthate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of bismuth, dihydroxypropoxy- involves its interaction with various biological molecules and pathways. In the case of its antimicrobial activity, bismuth compounds are known to bind to bacterial proteins and enzymes, disrupting their function and leading to bacterial cell death . Additionally, bismuth compounds can generate reactive oxygen species (ROS) that further damage bacterial cells .
Comparison with Similar Compounds
Dihydroxypropyl bismuthate can be compared to other organobismuth compounds such as:
Bismuth subsalicylate: Commonly used in over-the-counter medications for gastrointestinal issues.
Bismuth oxychloride: Used in cosmetics and pigments.
Bismuth nitrate: Utilized in various industrial applications.
Compared to these compounds, bismuth, dihydroxypropoxy- offers unique properties such as enhanced solubility and reactivity, making it suitable for specialized applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and relatively low toxicity make it an attractive candidate for further research and development.
Properties
CAS No. |
17086-20-3 |
|---|---|
Molecular Formula |
Cl3H15N5Ru |
Molecular Weight |
304.1 g/mol |
InChI |
InChI=1S/C3H7O.Bi.2H2O/c1-2-3-4;;;/h2-3H2,1H3;;2*1H2/q-1;+1;; |
InChI Key |
KNVUGMFEMTXKBA-UHFFFAOYSA-N |
SMILES |
CCCO[Bi].O.O |
Canonical SMILES |
CCCO[Bi].O.O |
Synonyms |
Propoxybismuth dihydoxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















